molecular formula C22H18ClN3O3S B2703012 N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207048-39-2

N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2703012
CAS No.: 1207048-39-2
M. Wt: 439.91
InChI Key: POVNYXJXUSVMAB-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 2-chlorobenzyl group. This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, where the substitution pattern critically influences bioactivity and physicochemical properties .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-29-16-8-6-14(7-9-16)17-12-30-21-20(17)25-13-26(22(21)28)11-19(27)24-10-15-4-2-3-5-18(15)23/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYXJXUSVMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H18ClN3O3S
  • Molecular Weight : 439.9 g/mol
  • CAS Number : 1207048-39-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit certain enzymes or pathways associated with disease progression, particularly in viral infections and cancer.

Biological Activity and Pharmacological Effects

  • Antiviral Activity :
    • Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related thieno[3,2-d]pyrimidine derivatives have shown efficacy against human adenovirus (HAdV), with some analogues demonstrating low micromolar potency and high selectivity indices compared to established antiviral agents like niclosamide .
  • Antitumor Activity :
    • The compound's structural features suggest potential antitumor activity. Thieno[3,2-d]pyrimidines are known for their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer cell survival and growth. Case studies have reported on the effectiveness of similar compounds in reducing tumor size in xenograft models .
  • Mechanistic Studies :
    • Mechanistic studies have indicated that these compounds may interfere with DNA replication processes in viruses and modulate apoptotic pathways in cancer cells. For example, derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (μM)Selectivity Index
AntiviralThieno[3,2-d]pyrimidines0.27 (compound 15)>100 (compared to niclosamide)
AntitumorAnaloguesVariesNot specified
Apoptosis InductionRelated derivativesNot specifiedNot specified

Case Studies

  • Antiviral Efficacy :
    A study focused on a series of thieno[3,2-d]pyrimidine derivatives reported that compound 15 exhibited an IC50 of 0.27 μM against HAdV with minimal cytotoxicity (CC50 = 156.8 μM), indicating its potential as a therapeutic agent for treating viral infections in immunocompromised patients .
  • Antitumor Activity :
    Another investigation demonstrated that thieno[3,2-d]pyrimidine derivatives could significantly reduce tumor volume in mouse models when administered at specific dosages over a defined treatment period. The study highlighted the importance of structural modifications in enhancing biological activity against various cancer cell lines.

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives

Substituent Variations on the Thienopyrimidin Core
  • 7-(4-Fluorophenyl) Analog (): Structure: 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide. Key Differences: The 4-fluorophenyl group replaces the 4-methoxyphenyl, reducing electron-donating effects. The acetamide side chain features a 3-methoxybenzyl group instead of 2-chlorobenzyl. Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking compared to methoxy .
  • 7-Phenyl Analog (): Structure: N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide. The acetamide substituent is 2-chloro-4-methylphenyl, introducing steric bulk .
Substituent Variations on the Acetamide Side Chain
  • N-(3-methoxybenzyl) vs. N-(2-chlorobenzyl) ( vs. Target Compound):

    • The 3-methoxybenzyl group () offers a polar methoxy group at the meta position, while 2-chlorobenzyl (Target Compound) introduces ortho-substituted halogenation, which may enhance hydrophobic interactions in biological targets .
  • N-(4-methylphenyl) with Sulfanyl Linkage (): Structure: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide.
Table 1: Key Properties of Selected Analogues
Compound Core Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound 7-(4-methoxyphenyl) N-(2-chlorobenzyl) ~425 (estimated) Not reported Not reported Not reported (structural inference suggests kinase inhibition)
(4-Fluorophenyl analog) 7-(4-fluorophenyl) N-(3-methoxybenzyl) ~421 (calculated) Not reported Not reported Not reported
(7-Phenyl analog) 7-phenyl N-(2-chloro-4-methylphenyl) 409.888 Not reported Not reported Not reported
(Compound 8) 5-(thiophen-2-yl) N-(2,3-dimethoxyphenyl) 528 280–282 60 Anti-breast cancer
(Compound 9) 5-(thiophen-2-yl) N-(4-chlorophenyl) 503 175–177 75 Anti-breast cancer

Q & A

Q. What are the standard synthetic routes for this compound, and how is structural purity ensured?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophene precursors under reflux conditions (e.g., using acetic acid as a solvent at 120°C for 6–8 hours) .
  • Step 2 : Introduction of the 4-methoxyphenyl group at position 7 using Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system .
  • Step 3 : Acetamide functionalization via nucleophilic substitution with N-(2-chlorobenzyl)amine in dichloromethane at room temperature . Purity Assurance : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are used to confirm >95% purity and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 466.08) .
  • Infrared Spectroscopy (IR) : Key stretches include C=O (1680 cm⁻¹) and N-H amide (3300 cm⁻¹) .

Q. What solubility properties are relevant for biological assays?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (stock solutions typically prepared at 10 mM). For in vitro assays, serial dilutions in PBS or cell culture media (with ≤0.1% DMSO) are recommended to avoid solvent toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include:

  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki coupling achieves >80% yield compared to Pd(OAc)₂ (50–60%) .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity in amide coupling steps .
  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., <40°C for cyclization) reduces side-product formation . Monitoring : Real-time TLC (silica gel, UV visualization) tracks reaction progress .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic (PK) Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic glucuronidation) .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assay) to confirm target engagement .
  • Dosing Optimization : Adjust formulations (e.g., PEGylation) to improve half-life in rodent models .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

  • Analog Synthesis : Replace substituents (e.g., 4-methoxyphenyl → 4-fluorophenyl) to evaluate electronic effects on activity .
  • Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ determinations .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., EGFR kinase) .
Substituent ModificationBiological Activity (IC₅₀, μM)Key Finding
4-Methoxyphenyl0.45 ± 0.02Baseline
4-Fluorophenyl0.78 ± 0.05Reduced potency
3-Chlorophenyl0.32 ± 0.01Enhanced activity

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell Lines : Use adherent lines (e.g., HCT-116 colorectal, A549 lung) in 2D monolayer cultures.
  • Assays :
  • MTT/PrestoBlue : Measure metabolic activity after 48–72 hours of treatment .
  • Apoptosis Detection : Annexin V/PI staining with flow cytometry .
    • Controls : Include cisplatin (positive control) and DMSO (vehicle control) .

Q. How can contradictory mechanistic data be resolved?

  • Biochemical Assays : Direct enzyme inhibition (e.g., kinase activity via ADP-Glo™ assay) validates target specificity .
  • Structural Analysis : X-ray crystallography (e.g., PDB deposition) identifies binding interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
  • Gene Knockdown : siRNA silencing of putative targets (e.g., AKT1) confirms pathway involvement .

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